[1] Lodoxamide Tromethamine Prevents Neutrophil Accumulation in Reexpansion Pulmonary Edema.[2] Treatment of common ocular allergic disorders; a comparison of lodoxamide and NAAGA.[3] Treatment of periodontal disease in beagles with lodoxamide ethyl, an inhibitor of mast cell release.[4] Efficacy of lodoxamide 0.1% versus N-acetyl aspartyl glutamic acid 6% ophthalmic solutions in patients with vernal keratoconjunctivitis.[5] Antiallergic activity of topical lodoxamide on in vivo and in vitro models.[6] Lodoxamide Attenuates Hepatic Fibrosis in Mice: Involvement of GPR35.[7] Lodoxamide treatment of allergic conjunctivitis.[8] The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35.[9] Comparison of Lodoxamide 0.1% Ophthalmic Solution and Levocabastine 0.05% Ophthalmic Suspension in Vernal Keratoconjunctivitis[10] Effect of lodoxamide on tear leukotriene levels in giant papillary conjunctivitis associated with ocular prosthesis.[11] Inhibitory Effects of Lodoxamide on Eosinophil Activation.[12] Effects of Lodoxamide on Ischemic Reperfused Myocardium.[13] Microsoft Word-23820973-file00.[14] A clinicopathological analysis of the efficacy of lodoxamide 0.1% eye drops on the conjunctiva of patients with vernal keratoconjunctivitis seen at Guinness Eye Centre, Lagos University Teaching Hospital.[15] Lodoxamide versus spaglumic acid: a comparative double-blind trial on patients suffering from seasonal allergic conjunctivitis induced by Parietaria pollen. [] Effect of lodoxamide and disodium cromoglycate on tear eosinophil cationic protein in vernal keratoconjunctivitis[17] Comparative study of Olopatadine 0.1% and Lodoxamide 0.1% in treatment of seasonal allergic conjunctivitis[18] Effect of lodoxamide on the secretory response induced by Escherichia coli and Vibrio cholerae enterotoxins in infant mice.[19] Lodoxamide in Vernal Keratoconjunctivitis.[20] Effects of ketotifen 0.025% and lodoxamide 0.1% on eosinophil infiltration into the guinea pig conjunctiva in a model of allergic conjunctivitis.[21] Comparison of Topical 0.05% Levocabastine and 0.1% Lodoxamide in Patients with Allergic Conjunctivitis.[22] Effect of lodoxamide on in vitro and in vivo conjunctival immediate hypersensitivity responses in rats.[23] Intra-striatum lodoxamide produced conditioning place preference in rats via GPR35 independent mechanisms[24] Efficacy of lodoxamide eye drops on tear fluid cytology of patients with vernal conjunctivitis. [] THE EFFECTIVENESS TEST OF EYEDROP LODOXAMIDE TROMETHAMINE 0.1 % AND SODIUM CROMOGLYCATE 2% IN VERNAL KERATOCONJUNCTIVITY IN DR. SOETOMO HOSPITAL, SURABAYA.[26] Randomised Double-Masked Trial of Lodoxamide and Sodium Cromoglycate in Allergic Eye Disease[27] Safety and efficacy of lodoxamide in vernal keratoconjunctivitis.[28] Lodoxamide-Loaded Nanofibrous Wound Dressings Promote Wound Healing via Downregulation of IL-1β, NFK-β, and GPx Genes.[29] Synthesis of lodoxamide tromethamine. [] Lodoxamide Tromethamine.[31] The role of mast cells in ischaemia–reperfusion injury in murine skeletal muscle[32] Efficacy and safety evaluation of lodoxamide ophthalmic solution in patients with allergic eye disorders.
Lodoxamide can be synthesized through various chemical methods, though specific industrial synthesis protocols are not widely published. A typical approach involves the reaction of 2-chloro-5-cyanoaniline with dioxamic acid derivatives under controlled conditions. The synthesis parameters, such as temperature, reaction time, and solvent choice, significantly influence the yield and purity of the final product. In laboratory settings, common solvents like dimethyl sulfoxide (DMSO) are employed to facilitate reactions at elevated temperatures, often around 80-120°C, for several hours .
The molecular structure of lodoxamide features a complex arrangement that includes:
The three-dimensional structure can be analyzed using computational modeling techniques, which suggest that lodoxamide interacts favorably with specific receptors involved in allergic responses. The compound's polar surface area is approximately 156.59 Ų, indicating its potential for solubility in biological systems .
Lodoxamide participates in several chemical reactions typical of mast cell stabilizers:
The mechanism of action of lodoxamide involves:
Lodoxamide exhibits several notable physical and chemical properties:
Lodoxamide has several significant applications in clinical settings:
Lodoxamide (chemical name: N,N′-(2-chloro-5-cyano-m-phenylene)dioxamic acid tromethamine salt) exerts its primary therapeutic effects through potent mast cell stabilization. As a small molecule (C₁₁H₆ClN₃O₆; molecular weight 311.63 g/mol), it integrates into mast cell membranes, preventing antigen-induced degranulation [1] [7]. Mechanistically, lodoxamide inhibits calcium influx into mast cells following IgE/antigen-mediated stimulation, thereby stabilizing the cell membrane and blocking the fusion of cytoplasmic granules with the plasma membrane [1] [2]. This action is 2,500-fold more potent than cromolyn sodium in animal models, attributable to its structural optimization for rapid membrane integration [2] [10]. The drug selectively targets mucosal mast cells in ocular and respiratory tissues, reducing hypersensitivity reactions without intrinsic vasoconstrictor or antihistaminic activity [1] [7].
Table 1: Comparative Potency of Mast Cell Stabilizers
Compound | Relative Potency vs. Cromolyn | Primary Molecular Target |
---|---|---|
Lodoxamide | 2,500× | Mast cell calcium channels |
Cromolyn sodium | 1× (Reference) | Mast cell calcium channels |
Nedocromil sodium | 50× | Mast cell calcium channels |
Pemirolast potassium | 100× | Mast cell calcium channels |
Lodoxamide suppresses the release of preformed and neoformed mediators from mast cells:
Clinical studies demonstrate 67% improvement in VKC symptoms by suppressing these mediators, outperforming disodium cromoglycate in reducing ECP tear levels [3].
Table 2: Key Mediators Inhibited by Lodoxamide
Mediator Category | Specific Molecules | Biological Effect |
---|---|---|
Preformed mediators | Histamine, Tryptase | Vasodilation, bronchoconstriction |
Lipid mediators | LTB₄, CysLTs, PGD₂ | Leukocyte recruitment, mucus production |
Chemokines | CCL5, CXCL8 | Eosinophil/neutrophil chemotaxis |
Cytokines | IL-4, IL-5, IL-6, TNF-α | Inflammation amplification |
The core mechanism of lodoxamide involves disruption of calcium-dependent signaling. It blocks voltage-gated and store-operated calcium channels in mast cells, reducing intracellular Ca²⁺ concentrations by >50% upon antigen stimulation [1] [6]. This prevents:
In ex vivo studies, lodoxamide (10⁻⁸ M) inhibited cholera toxin-induced intestinal fluid accumulation by blocking Ca²⁺-mediated chloride secretion, confirming its broader role in calcium-dependent secretory processes [6].
Lodoxamide is a high-potency agonist of GPR35, an orphan receptor co-expressed with TRPA1 in colonic nociceptors [8] [10]:
Table 3: GPR35 Binding Characteristics of Lodoxamide
Parameter | Human GPR35 | Rat GPR35 | Impact of R248W SNP |
---|---|---|---|
Binding affinity (EC₅₀) | 15 nM | 22 nM | 15-fold reduction |
G protein coupling | Gαᵢ₁, Gαᵢ₃ | Gαᵢ₂, Gαᵢ₃ | Impaired coupling |
Key binding residues | Arg3.36, Arg6.55 | Arg3.36, Lys6.58 | Arg248 mutation disrupts H-bonding |
These actions position lodoxamide as a dual-action therapeutic: mast cell stabilization for allergic conditions and GPR35-mediated analgesia for visceral pain [8] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7